PEG-20 methyl glucose sesquistearate

Description

Properties

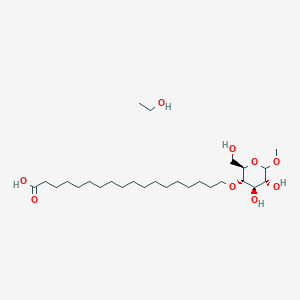

CAS No. |

72175-39-4 |

|---|---|

Molecular Formula |

C33H66O12 |

Molecular Weight |

654.9 g/mol |

IUPAC Name |

octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol |

InChI |

InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3 |

InChI Key |

GAVHCPRAFWGCAD-UHFFFAOYSA-N |

SMILES |

CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |

Isomeric SMILES |

CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO |

Other CAS No. |

72175-39-4 |

Related CAS |

68389-70-8 |

Synonyms |

PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to PEG-20 Methyl Glucose Sesquistearate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG-20 Methyl Glucose Sesquistearate is a versatile non-ionic surfactant and emulsifier widely utilized in the cosmetic and pharmaceutical industries for its excellent stabilizing properties and mildness. This technical guide provides an in-depth exploration of its chemical structure, a detailed overview of its synthesis pathway, and a summary of its key physicochemical properties. The synthesis is a two-step process involving the transesterification of methyl glucoside and stearic acid methyl ester, followed by ethoxylation. This document outlines the general experimental protocols for these steps and includes a visual representation of the synthesis workflow.

Chemical Structure

This compound is a complex mixture of molecules rather than a single defined compound. Its name reflects its constituent parts:

-

PEG-20: A polyethylene (B3416737) glycol chain with an average of 20 repeating ethylene (B1197577) oxide units. This hydrophilic portion imparts water solubility to the molecule.

-

Methyl Glucose: The central backbone of the molecule, derived from glucose.

-

Sesquistearate: This term indicates an average of 1.5 ("sesqui") moles of stearic acid esterified to each mole of methyl glucose. This means the final product is a mixture of mono- and di-stearate esters of methyl glucose. This lipophilic portion provides oil solubility.

Due to the "sesqui" nature and the polydispersity of the PEG chain, a single definitive chemical structure cannot be drawn. However, a representative structure illustrating the key linkages is presented below. The esterification primarily occurs at the most reactive primary hydroxyl group (C6) of the methyl glucoside, with the remaining hydroxyl groups being sites for ethoxylation.

Representative Chemical Structure:

Where n is approximately 20 on average, and the stearate (B1226849) group can be attached to various hydroxyl positions of the methyl glucose. The "sesqui" nature implies a statistical mixture of molecules where the average ratio of stearate groups to methyl glucose is 1.5:1.

Synthesis of this compound

The industrial synthesis of this compound is a two-stage process. The first stage involves the formation of Methyl Glucose Sesquistearate, which is subsequently ethoxylated in the second stage.

Synthesis Pathway

The overall synthesis can be visualized as a sequential reaction pathway.

Caption: Synthesis pathway of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellowish paste or soft solid | [1] |

| Molecular Weight (approx.) | ~1600 g/mol | [1] |

| HLB Value (Hydrophile-Lipophile Balance) | 15 | [1] |

| Solubility | Dispersible in water, soluble in various oils | [1] |

| Odor | Characteristic, mild | [1] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on available literature. These should be adapted and optimized for specific laboratory or industrial-scale production.

Stage 1: Synthesis of Methyl Glucose Sesquistearate (Transesterification)

Objective: To produce methyl glucose sesquistearate through the transesterification of methyl glucoside and stearic acid methyl ester.

Materials:

-

Methyl glucoside

-

Stearic acid methyl ester

-

Sodium methoxide (B1231860) (NaOMe) solution (catalyst)

-

Inert gas (e.g., Nitrogen)

-

Methanol (for washing)

-

Reaction vessel with overhead stirrer, thermometer, condenser, and vacuum connection

Procedure:

-

Charging the Reactor: Charge the reaction vessel with methyl glucoside and stearic acid methyl ester in a molar ratio that will yield the desired "sesqui" ester (approximately 1:1.5).

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation and maintain anhydrous conditions.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide solution (typically 0.1-0.5% by weight of the reactants).

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C under a continuous gentle stream of nitrogen.

-

Methanol Removal: The methanol byproduct is continuously removed by distillation, often under reduced pressure, to drive the equilibrium towards the formation of the ester.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of methanol collected or by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants.

-

Neutralization and Purification: Once the reaction is complete, cool the mixture and neutralize the catalyst with an acid (e.g., phosphoric acid or citric acid). The crude product is then washed with hot water to remove unreacted methyl glucoside and residual catalyst. The purified methyl glucose sesquistearate is then dried under vacuum.

Stage 2: Synthesis of this compound (Ethoxylation)

Objective: To ethoxylate the hydroxyl groups of methyl glucose sesquistearate with an average of 20 moles of ethylene oxide.

Materials:

-

Methyl glucose sesquistearate (from Stage 1)

-

Ethylene oxide

-

Potassium hydroxide (B78521) (KOH) (catalyst)

-

Pressurized reaction vessel (autoclave) equipped with stirring, heating, cooling, and gas inlet/outlet systems

Procedure:

-

Charging the Reactor: Charge the autoclave with the purified methyl glucose sesquistearate from Stage 1.

-

Catalyst Addition: Add a catalytic amount of potassium hydroxide (typically 0.5-1.0% by weight).

-

Inerting and Heating: Purge the reactor with nitrogen and heat the mixture to 120-140 °C under vacuum to remove any residual moisture.

-

Ethylene Oxide Addition: Introduce a metered amount of ethylene oxide into the reactor while maintaining the temperature and pressure (typically 3-5 bar). The addition of ethylene oxide is highly exothermic and must be carefully controlled to prevent a runaway reaction.

-

Reaction and Monitoring: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved. This is typically monitored by the uptake of ethylene oxide and can be confirmed by measuring the hydroxyl value of the product.

-

Neutralization and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The final product may be filtered to remove any solid impurities.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable non-ionic surfactant with a well-established, two-step synthesis process. Understanding its chemical nature as a complex mixture and the key parameters of its synthesis is crucial for its effective application in research, drug development, and formulation science. The provided protocols and diagrams offer a foundational guide for professionals in these fields. Further optimization of reaction conditions and purification techniques may be necessary to achieve specific product characteristics for advanced applications.

References

"PEG-20 methyl glucose sesquistearate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG-20 Methyl Glucose Sesquistearate is a versatile non-ionic surfactant and emulsifier widely utilized in the cosmetic and pharmaceutical industries.[1][2][3] Derived from natural and synthetic raw materials, it offers excellent emulsification for oil-in-water formulations, along with desirable sensory properties and a favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its synthesis and mechanism of action.

Introduction

This compound is the polyethylene (B3416737) glycol ether of the mono- and diesters of methyl glucose and stearic acid.[5][6][7] The "PEG-20" designation indicates an average of 20 ethylene (B1197577) oxide units in the polyethylene glycol chain.[8][9] The "sesquistearate" component signifies that the ratio of stearic acid to methyl glucose is approximately 1.5 to 1. This amphiphilic molecular structure, combining a hydrophilic polyoxyethylene methyl glucose moiety with lipophilic stearic acid chains, allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions.[1][8][5]

Physical and Chemical Properties

This compound is typically a pale yellow, soft solid or paste at room temperature with a characteristic mild odor.[2][8][6][10] It is dispersible in water and soluble in various oils.[8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

| General Properties | Value | Reference |

| INCI Name | This compound | [11] |

| CAS Number | 72175-39-4 | [8][12] |

| Molecular Formula | C33H66O12 (approximate) | [3][8] |

| Molecular Weight | ~654.9 g/mol | [1][3][8] |

| Appearance | Yellowish paste/soft solid | [2][8][5][6][10] |

| Odor | Mild, characteristic | [4][5][10] |

| Physicochemical Properties | Value | Reference |

| Hydrophile-Lipophile Balance (HLB) | 15 | [1][8][4] |

| Solubility | Dispersible in water, soluble in oils | [8] |

| Melting Point | Not observed (-90°C to 360°C) | [4][13] |

| Boiling Point | >360°C (decomposes) | [4][13] |

| pH (10% aqueous solution) | 6.0 | [10] |

| Acid Value (mg KOH/g) | 1.2 | [10] |

| Hydroxyl Value (mg KOH/g) | 102 | [10] |

| Saponification Value (mg KOH/g) | 45 | [10] |

| Moisture Content (% wt.) | <0.5 | [10] |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process:

-

Transesterification: Methyl glucoside is reacted with stearic acid methyl ester. The reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) (NaOMe), at elevated temperatures (150-180°C) under an inert atmosphere to prevent oxidation.[1] The primary hydroxyl group on the C6 position of methyl glucoside is the most reactive. Methanol is removed by distillation to drive the reaction to completion.[1]

-

Ethoxylation: The resulting methyl glucose sesquistearate is then reacted with ethylene oxide in a pressurized reactor. This reaction is catalyzed by a base like potassium hydroxide (B78521) (KOH) at temperatures between 120-140°C.[1] The average of 20 units of ethylene oxide are added to the available hydroxyl groups on the methyl glucose backbone.[1]

References

- 1. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cscscientific.com [cscscientific.com]

- 3. This compound (72175-39-4) for sale [vulcanchem.com]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. This compound [benchchem.com]

- 6. repository.seafdec.org [repository.seafdec.org]

- 7. lesielle.com [lesielle.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 11. egyankosh.ac.in [egyankosh.ac.in]

- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to the Emulsifying Mechanism of PEG-20 Methyl Glucose Sesquistearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEG-20 Methyl Glucose Sesquistearate is a highly effective non-ionic, oil-in-water (O/W) emulsifier and stabilizer widely utilized in the pharmaceutical and cosmetic industries. Its unique molecular structure, comprising both hydrophilic and lipophilic moieties, enables the formation of stable and elegant emulsions. This technical guide provides a comprehensive overview of its core mechanism of action, supported by detailed (though illustrative) experimental data and protocols. The information herein is intended to serve as a valuable resource for formulation scientists and researchers in the development of sophisticated emulsion-based delivery systems.

Chemical and Physical Properties

This compound is the polyethylene (B3416737) glycol ether of the mono- and diesters of methyl glucose and stearic acid, with an average of 20 moles of ethylene (B1197577) oxide.[1][2][3] This complex structure imparts distinct amphiphilic properties.

| Property | Value/Description | Source(s) |

| INCI Name | This compound | [1] |

| CAS Number | 68389-70-8 | [3] |

| Appearance | Pale yellow, soft solid or paste | [2] |

| Type | Non-ionic | [2] |

| HLB Value | Approximately 15 | [2] |

| Solubility | Dispersible in water, soluble in various oils | [4] |

Mechanism of Action as an Emulsifier

As a non-ionic emulsifier, this compound functions by adsorbing at the oil-water interface, where it reduces the interfacial tension between the two immiscible phases.[5] This reduction in interfacial energy facilitates the formation of a stable dispersion of oil droplets within the continuous aqueous phase.

The molecule's mechanism of action can be broken down into several key stages:

-

Migration and Adsorption: Upon introduction into an oil and water system and the application of shear, the amphiphilic molecules of this compound migrate to the interface.

-

Interfacial Orientation: At the interface, the molecules orient themselves with their hydrophilic polyethylene glycol (PEG) chains extending into the aqueous phase and their lipophilic stearic acid tails anchoring in the oil droplets.[4]

-

Reduction of Interfacial Tension: This orientation disrupts the cohesive forces between water molecules and between oil molecules at the interface, leading to a significant reduction in interfacial tension.

-

Formation of a Protective Barrier: The adsorbed layer of emulsifier molecules forms a physical and steric barrier around the oil droplets. The bulky, hydrated PEG chains sterically hinder the close approach of other droplets, preventing flocculation and subsequent coalescence.

-

Enhanced Viscosity and Stability: this compound, particularly when used in combination with its non-ethoxylated counterpart, Methyl Glucose Sesquistearate, can form lamellar liquid crystalline structures within the continuous phase.[6] This network structure increases the viscosity and yield stress of the emulsion, further immobilizing the oil droplets and enhancing long-term stability.[6]

Figure 1: Molecular orientation of this compound at the oil-water interface.

Quantitative Performance Data (Illustrative)

Table 4.1: Emulsion Stability - Droplet Size Analysis

Illustrative data for an O/W emulsion (20% oil phase) stabilized with 3% this compound.

| Storage Time (Days) | Mean Droplet Diameter (d, µm) at 25°C | Mean Droplet Diameter (d, µm) at 40°C |

| 1 | 1.5 ± 0.2 | 1.6 ± 0.3 |

| 7 | 1.6 ± 0.2 | 1.8 ± 0.4 |

| 30 | 1.7 ± 0.3 | 2.1 ± 0.5 |

| 90 | 1.8 ± 0.3 | 2.5 ± 0.6 |

Table 4.2: Interfacial Tension Measurement

Illustrative data for the interfacial tension between mineral oil and aqueous solutions of this compound at 25°C.

| Concentration of Emulsifier (wt%) | Interfacial Tension (mN/m) |

| 0 (Control) | 45.2 |

| 0.1 | 15.8 |

| 0.5 | 8.3 |

| 1.0 | 5.1 |

| 2.0 | 4.9 |

Table 4.3: Rheological Properties

Illustrative data for an O/W cream (30% oil phase) stabilized with 5% this compound and 2% Methyl Glucose Sesquistearate.

| Parameter | Value |

| Viscosity at 10 s⁻¹ (Pa·s) | 25.5 |

| Yield Stress (Pa) | 15.2 |

| Storage Modulus (G') at 1 Hz (Pa) | 350 |

| Loss Modulus (G'') at 1 Hz (Pa) | 85 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of emulsifiers like this compound.

Synthesis of this compound

The synthesis is a two-step process:

-

Transesterification: Methyl glucoside is reacted with stearic acid methyl ester in the presence of a catalyst, such as sodium methoxide (B1231860) (NaOMe), at elevated temperatures (150-180°C) under an inert atmosphere.[7] This reaction primarily occurs at the C6 primary hydroxyl group of the methyl glucoside.[8]

-

Ethoxylation: The resulting methyl glucose sesquistearate is then reacted with approximately 20 moles of ethylene oxide in a pressurized reactor at 120-140°C, using a catalyst like potassium hydroxide (B78521) (KOH).[7]

Figure 2: Simplified workflow for the synthesis of this compound.

Emulsion Stability Testing: Droplet Size Analysis

Objective: To monitor the change in droplet size distribution over time as an indicator of emulsion stability (coalescence and Ostwald ripening).

Methodology:

-

Emulsion Preparation: Prepare an oil-in-water emulsion with a defined oil phase concentration and emulsifier concentration using a high-shear homogenizer at a specified speed and duration.

-

Sample Storage: Store aliquots of the emulsion in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

Droplet Size Measurement: At predetermined time intervals (e.g., day 1, 7, 30, 90), take a small, representative sample of the emulsion. Dilute the sample appropriately with the continuous phase (water) to prevent multiple scattering effects. Analyze the droplet size distribution using a laser diffraction particle size analyzer.

-

Data Analysis: Record the mean droplet diameter (e.g., D[9][10] or volume-weighted mean) and the span of the distribution. Plot the mean droplet diameter as a function of time for each storage condition. A significant increase in mean droplet size indicates instability.

Interfacial Tension Measurement

Objective: To quantify the reduction in interfacial tension at the oil-water interface as a function of emulsifier concentration.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound.

-

Measurement: Use a pendant drop tensiometer. A drop of the oil phase is formed in the continuous aqueous phase (or vice versa). The shape of the drop is determined by the balance between interfacial tension and gravity.

-

Data Acquisition: An image of the drop is captured, and the software analyzes the drop shape to calculate the interfacial tension based on the Young-Laplace equation.

-

Data Analysis: Plot the interfacial tension (in mN/m) as a function of emulsifier concentration.

Rheological Characterization

Objective: To determine the viscoelastic properties of the emulsion, which are critical for its physical stability and sensory characteristics.

Methodology:

-

Sample Preparation: Prepare a cream or lotion with the desired oil and emulsifier concentrations. Allow the sample to equilibrate at the measurement temperature.

-

Viscosity Measurement: Use a rotational rheometer with a cone-plate or parallel-plate geometry. Perform a continuous shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.

-

Yield Stress Measurement: Employ a stress sweep or an oscillatory amplitude sweep to determine the yield stress, which is the minimum stress required to initiate flow.

-

Oscillatory Measurement: Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region) to measure the storage modulus (G') and loss modulus (G''). G' represents the elastic component, and G'' represents the viscous component of the material. A higher G' relative to G'' indicates a more structured, gel-like network, which contributes to stability.

Figure 3: General experimental workflow for the preparation and characterization of emulsions.

Conclusion

This compound is a versatile and highly effective non-ionic emulsifier. Its mechanism of action, rooted in the principles of interfacial tension reduction and steric stabilization, allows for the creation of stable and aesthetically pleasing oil-in-water emulsions. When combined with other ingredients, such as Methyl Glucose Sesquistearate, it can form robust liquid crystalline structures that significantly enhance emulsion stability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance, enabling the rational design and optimization of emulsion-based formulations for a wide range of pharmaceutical and cosmetic applications. While specific quantitative data for this emulsifier is limited in publicly available literature, the illustrative data presented provides a representative understanding of its performance characteristics.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. Interfacial rheology | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Measurement Techniques for Interfacial Rheology of Surfactant, Asphaltene, and Protein-Stabilized Interfaces in Emulsions and Foams | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: PEG-20 Methyl Glucose Sesquistearate (CAS No. 68389-70-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEG-20 Methyl Glucose Sesquistearate, identified by CAS number 68389-70-8, is a versatile non-ionic surfactant and emulsifier extensively utilized in the cosmetic and pharmaceutical industries.[1][2][3] Derived from natural sources such as corn, it is recognized for its mildness and effectiveness in creating stable oil-in-water (O/W) emulsions.[4][5] This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and established applications. Detailed experimental protocols for its synthesis and use in formulations are presented, alongside critical safety and toxicological data. Notably, a thorough review of existing scientific literature reveals no specific research on the direct interaction of this compound with cellular signaling pathways. Its primary role is functional, centered on formulation stability and aesthetic properties.

Chemical Identity and Synthesis

This compound is the polyethylene (B3416737) glycol ether of the mono- and diesters of methyl glucose and stearic acid, containing an average of 20 moles of ethylene (B1197577) oxide.[5][6][7] It is a complex mixture resulting from a two-step synthesis process.

Synthesis Protocol

The industrial synthesis of this compound involves two primary stages: transesterification and ethoxylation.

Step 1: Transesterification of Methyl Glucoside and Stearic Acid Methyl Ester

-

Objective: To produce methyl glucose sesquistearate.

-

Reactants: Methyl glucoside and stearic acid methyl ester.

-

Catalyst: Sodium methoxide (B1231860) (NaOMe).

-

Procedure:

-

Methyl glucoside and stearic acid methyl ester are charged into a reaction vessel under an inert nitrogen atmosphere to prevent oxidation.

-

The mixture is heated to a temperature of 150-180°C.

-

Sodium methoxide is introduced as a catalyst. The reaction preferentially occurs at the primary hydroxyl group (C6) of the methyl glucoside due to its higher reactivity.

-

The reaction proceeds until the desired degree of esterification is achieved, resulting in a mixture of mono- and diesters, collectively known as methyl glucose sesquistearate.

-

Step 2: Ethoxylation

-

Objective: To attach polyethylene glycol chains to the methyl glucose sesquistearate.

-

Reactant: Ethylene oxide.

-

Catalyst: Potassium hydroxide (B78521) (KOH).

-

Procedure:

-

The purified methyl glucose sesquistearate is placed in a pressurized reactor.

-

Potassium hydroxide (0.5–1.0 wt%) is added as a catalyst.

-

The reactor is heated to 120–140°C and pressurized to 3–5 bar.

-

Ethylene oxide is fed into the reactor at a controlled rate to manage the exothermic reaction. An average of 20 ethylene oxide units are added to the remaining hydroxyl groups.

-

The reaction is complete when the desired degree of ethoxylation is reached.

-

Physicochemical Properties

The functional characteristics of this compound are dictated by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 68389-70-8 | [5] |

| Molecular Weight ( g/mol ) | ~654.9 | [1] |

| Appearance | Pale yellow, soft solid or paste | [2] |

| HLB Value | 14-16 (typically around 15) | [1][2] |

| Solubility | Soluble in water | [8] |

| pH (1% aqueous solution) | 4.5 - 7.5 | |

| Recommended Use Level | 0.5 - 3.0% | [1][4] |

Applications in Research and Development

The primary application of this compound is as an O/W emulsifier and stabilizer in a wide range of topical formulations.[9][10] Its non-ionic nature and mildness make it suitable for products intended for sensitive skin.[8]

Role in Drug Delivery

In pharmaceutical formulations, this compound can act as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs) in topical drug delivery systems.[1] Its emulsifying properties are crucial for creating stable creams and lotions that can effectively deliver APIs to the skin.

Cosmetic and Dermatological Formulations

It is a key component in various cosmetic products, including creams, lotions, facial cleansers, and sunscreens.[1][9] It contributes to the desired texture, viscosity, and stability of these formulations.[11]

Experimental Protocols: Oil-in-Water Emulsion Formulation

This section provides a general laboratory protocol for preparing a basic O/W cream using this compound.

Materials:

-

Oil Phase:

-

Mineral Oil: 15.0%

-

Cetyl Alcohol: 2.0%

-

Stearic Acid: 3.0%

-

-

Water Phase:

-

Deionized Water: 76.8%

-

Glycerin: 2.0%

-

This compound: 1.0%

-

-

Preservative:

-

Phenoxyethanol: 0.2%

-

Procedure:

-

Preparation of the Water Phase:

-

In a suitable beaker, combine the deionized water, glycerin, and this compound.

-

Heat the mixture to 70-75°C while stirring until all components are fully dissolved.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, combine the mineral oil, cetyl alcohol, and stearic acid.

-

Heat the oil phase to 70-75°C while stirring until the mixture is uniform and all solids have melted.

-

-

Emulsification:

-

Slowly add the oil phase to the water phase while continuously mixing with a homogenizer.

-

Continue homogenization for 5-10 minutes to form a stable emulsion.

-

-

Cooling and Final Additions:

-

Begin cooling the emulsion while stirring gently with a propeller mixer.

-

When the temperature of the emulsion reaches 40°C or below, add the preservative (phenoxyethanol).

-

Continue stirring until the cream is uniform and has cooled to room temperature.

-

References

- 1. ANTIL 120 PLUS MB - Ataman Kimya [atamanchemicals.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. nbinno.com [nbinno.com]

- 4. Glucamate™ SSE-20 Emulsifier [essentialingredients.com]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Glucamate - SSE-20 emulsifier - Lubrizol-Beauty - 68389-70-8 [knowde.com]

- 8. This compound [myskinrecipes.com]

- 9. Glucamate SSE-20 emulsifier - Lubrizol [lubrizol.com]

- 10. specialchem.com [specialchem.com]

- 11. lesielle.com [lesielle.com]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of PEG-20 Methyl Glucose Sesquistearate and Its Significance in Formulation Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEG-20 methyl glucose sesquistearate is a nonionic surfactant widely utilized in the cosmetic and pharmaceutical industries as a highly effective oil-in-water (O/W) emulsifier. Its significance in formulation science is intrinsically linked to its Hydrophilic-Lipophilic Balance (HLB) value, which is consistently reported to be approximately 15.[1][2][3] This high HLB value indicates a strong hydrophilic character, making it exceptionally suitable for the stabilization of oil droplets within a continuous aqueous phase. This guide provides a comprehensive overview of the theoretical and practical implications of this HLB value, supported by illustrative quantitative data, detailed experimental protocols, and conceptual diagrams to aid in research and development.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. The scale typically ranges from 0 to 20, where lower values denote a more lipophilic (oil-loving) nature and higher values indicate a more hydrophilic (water-loving) character. The HLB value of an emulsifier is a critical parameter in formulation development as it dictates the type of emulsion that can be formed and its subsequent stability.

-

Low HLB (1-8): Predominantly lipophilic, suitable for water-in-oil (W/O) emulsions.

-

High HLB (8-18): Predominantly hydrophilic, ideal for oil-in-water (O/W) emulsions.

Significance of the HLB Value of this compound

With an HLB value of approximately 15, this compound is positioned as a strong hydrophilic emulsifier.[1][2][3] This characteristic is central to its performance and applications.

Formation of Stable Oil-in-Water (O/W) Emulsions

The primary significance of its high HLB value is its ability to create stable O/W emulsions.[1][4] In these systems, the oil phase is dispersed as fine droplets within a continuous water phase. The this compound molecules orient themselves at the oil-water interface, with their hydrophilic polyethylene (B3416737) glycol (PEG) chains extending into the aqueous phase and their lipophilic stearate (B1226849) moieties anchored in the oil droplets.[4][5] This arrangement reduces the interfacial tension between the two phases and creates a steric barrier that prevents the oil droplets from coalescing, thus ensuring the stability of the emulsion.[5]

Impact on Sensory Profile and Aesthetics

The high HLB value contributes to the formation of emulsions with a light, non-greasy, and aesthetically pleasing sensory profile.[6] O/W emulsions are generally preferred in cosmetic and topical pharmaceutical formulations for their pleasant skin feel and ease of application. This compound is known for creating elegant emulsions with a smooth texture and a satiny after-feel.[6]

Versatility in Formulations

This emulsifier is effective at low concentrations and contributes to the viscosity of the final product, which can reduce the need for additional thickening agents.[2] It is used in a wide array of products, including creams, lotions, serums, and makeup removers.[2][4] Its mild and non-irritating nature makes it particularly suitable for products intended for use around the eyes and on sensitive skin.[2]

Quantitative Performance Data (Illustrative)

Table 1: Illustrative Emulsion Stability Data

| Time (Weeks) | Mean Particle Size (μm) | Polydispersity Index (PDI) | Visual Appearance |

| 0 | 2.5 ± 0.2 | 0.25 ± 0.03 | Homogeneous, white |

| 4 | 2.6 ± 0.3 | 0.28 ± 0.04 | Homogeneous, white |

| 8 | 2.8 ± 0.4 | 0.31 ± 0.05 | Homogeneous, white |

| 12 | 3.1 ± 0.5 | 0.35 ± 0.06 | No phase separation |

Table 2: Illustrative Rheological Data

| Parameter | Value |

| Viscosity (mPa·s at 25°C) | 15,000 - 25,000 |

| Yield Stress (Pa) | 10 - 20 |

| Flow Behavior | Shear-thinning (pseudoplastic) |

Table 3: Illustrative In-Vitro Drug Release Profile (Hypothetical Hydrophilic Drug)

| Time (Hours) | Cumulative Drug Release (%) |

| 1 | 15 ± 2 |

| 2 | 28 ± 3 |

| 4 | 45 ± 4 |

| 8 | 70 ± 5 |

| 12 | 85 ± 6 |

| 24 | >95 |

Experimental Protocols

The following sections detail standardized methodologies for the preparation and evaluation of an O/W cream stabilized with this compound.

Preparation of an Oil-in-Water (O/W) Cream

Objective: To prepare a stable O/W cream using this compound as the primary emulsifier.

Materials:

-

Oil Phase:

-

Caprylic/Capric Triglyceride: 15.0% w/w

-

Cetyl Alcohol: 3.0% w/w

-

This compound: 4.0% w/w

-

-

Aqueous Phase:

-

Deionized Water: 76.5% w/w

-

Glycerin: 1.0% w/w

-

Preservative (e.g., Phenoxyethanol): 0.5% w/w

-

Procedure:

-

Combine all components of the oil phase in a heat-resistant beaker.

-

In a separate beaker, combine all components of the aqueous phase.

-

Heat both phases separately to 75-80°C with gentle stirring until all components are dissolved and uniform.

-

Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5000 rpm) for 3-5 minutes.

-

Continue mixing at a lower speed while allowing the emulsion to cool to room temperature.

-

Adjust the pH if necessary and perform final quality control checks.

Evaluation of Emulsion Stability

Objective: To assess the physical stability of the prepared O/W cream over time and under stress conditions.

Methodologies:

-

Macroscopic Evaluation:

-

Visually inspect the cream for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) at different storage conditions (e.g., room temperature, 40°C, 4°C).

-

-

Microscopic Evaluation:

-

Place a small sample of the cream on a microscope slide and observe the droplet size and distribution under a light microscope. Note any changes in droplet morphology or aggregation over time.

-

-

Centrifugation Test:

-

Centrifuge a sample of the cream at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Observe for any phase separation.

-

-

Particle Size Analysis:

-

Measure the mean droplet size and polydispersity index (PDI) using a laser diffraction particle size analyzer at specified time points.

-

-

Rheological Measurements:

-

Measure the viscosity and yield stress of the cream using a rheometer to detect any changes in the internal structure of the emulsion over time.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the function of this compound in emulsion formation and stabilization.

Caption: Workflow for the formation of an oil-in-water emulsion.

Caption: Stabilization of an oil droplet by this compound.

Conclusion

The high HLB value of approximately 15 is the defining characteristic of this compound, making it a cornerstone emulsifier for oil-in-water systems in the cosmetic and pharmaceutical fields. Its ability to form stable, aesthetically pleasing emulsions with a desirable sensory profile underscores its importance in modern formulation science. While specific quantitative performance data in the public domain is limited, the principles of emulsion science and the established properties of high-HLB emulsifiers provide a strong framework for its effective application in research and product development. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its performance in various formulations.

References

A Technical Guide to PEG-20 Methyl Glucose Sesquistearate: Properties, Applications, and Experimental Characterization for Researchers

This technical guide provides an in-depth analysis of PEG-20 Methyl Glucose Sesquistearate, a nonionic surfactant of significant interest in cosmetic and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanisms of action, and applications, with a focus on empirical data and experimental procedures.

Introduction

This compound is a complex polyethylene (B3416737) glycol (PEG) ether of a mixture of mono- and diesters of methyl glucose and stearic acid, with an average of 20 moles of ethylene (B1197577) oxide.[1] It is a highly effective and versatile nonionic surfactant valued for its emulsifying, stabilizing, and emollient properties.[1][2][3] Synthesized from natural glucose, it is recognized for its exceptional mildness, low irritation profile, and favorable safety, making it a preferred excipient in topical drug delivery systems and advanced dermatological formulations.[1][2][4] This guide will explore the core scientific principles of this ingredient, present its quantitative properties, and provide detailed experimental protocols for its characterization and application in a research setting.

Physicochemical Properties

This compound is an amphiphilic molecule, possessing a hydrophilic (water-loving) head derived from methyl glucose and the polyethylene glycol chain, and a lipophilic (oil-loving) tail from stearic acid.[2][5][6] This dual nature allows it to effectively reduce the interfacial tension between oil and water phases.[7] As a raw material, it is typically a pale yellow, soft solid or paste with a mild, characteristic odor.[1][3][5][6][8]

Its performance as a surfactant is defined by several key quantitative parameters summarized in the table below.

| Property | Value | Significance | Source(s) |

| HLB Value | ~15 | Indicates a strongly hydrophilic nature, making it an excellent oil-in-water (O/W) emulsifier. | [1][2][9][10][11] |

| Molecular Weight | ~654.9 g/mol | Influences viscosity, solubility, and diffusion characteristics in formulations. | [2][5] |

| Physical Form | Pale yellow, soft solid/paste | Affects handling, processing, and incorporation into formulations. | [1][3][5] |

| Recommended Use Level | 0.5 - 3.0% | Effective at low concentrations for creating stable emulsions. | [2] |

| Purity (Cosmetic Grade) | ≥95% - 99% | High purity ensures consistent performance and minimizes potential irritants. | [2][12] |

| CAS Number | 68389-70-8; 72175-39-4 | Unique chemical identifier for regulatory and research purposes. | [2][3][5] |

Mechanism of Action and Emulsification

As a high HLB nonionic surfactant, this compound excels at stabilizing oil-in-water (O/W) emulsions. When introduced into an oil and water system and subjected to shear, the surfactant molecules orient themselves at the oil-water interface. The lipophilic stearate (B1226849) tails penetrate the oil droplets, while the hydrophilic PEGylated glucose heads remain in the continuous aqueous phase. This arrangement forms a protective interfacial film around the oil droplets, preventing them from coalescing through steric hindrance and electrostatic repulsion, resulting in a stable, homogenous emulsion.[5][6]

Caption: Mechanism of O/W emulsion stabilization.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for formulation scientists.

-

Topical Drug Delivery: Its primary application is as an excipient in topical formulations.[2][5] It can enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs), improving bioavailability. Its mild, non-irritating nature is particularly beneficial for products intended for sensitive or compromised skin.[1][2]

-

Stabilization of Complex Formulations: It provides robust stability to liquid formulations, preventing phase separation and ensuring a uniform distribution of the API throughout the product's shelf life.[2][3][5] It also contributes to the final viscosity of the product, reducing the need for additional thickening agents.[1]

-

Advanced Formulations: In research, it is used to formulate stable nanoemulsions and microemulsions, which are advanced drug delivery systems designed to improve the therapeutic efficacy of various drugs.

-

Cosmetic Science: Beyond pharmaceuticals, it is widely used in creams, lotions, and makeup to create stable and aesthetically pleasing products with a light, satiny after-feel.[1][2][3][13]

Synthesis Overview

The industrial synthesis of this compound is a multi-step process designed to achieve high purity and consistent quality. The process generally involves two key chemical reactions:

-

Transesterification: Methyl glucoside is reacted with stearic acid methyl ester. The primary hydroxyl group on the glucose is the most reactive, leading to the formation of methyl glucose sesquistearate (a mixture of mono- and di-esters). This reaction is typically catalyzed by a base like sodium methoxide (B1231860) (NaOMe) under heat and an inert atmosphere.[2]

-

Ethoxylation: The resulting methyl glucose sesquistearate intermediate is then reacted with an average of 20 molar equivalents of ethylene oxide under pressure. This step, catalyzed by a strong base such as potassium hydroxide (B78521) (KOH), adds the hydrophilic polyethylene glycol chains to the remaining hydroxyl groups on the glucose moiety.[2]

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. cir-safety.org [cir-safety.org]

- 5. This compound (72175-39-4) for sale [vulcanchem.com]

- 6. lesielle.com [lesielle.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. lesielle.com [lesielle.com]

- 9. This compound [myskinrecipes.com]

- 10. HLB Calculator - Materials [hlbcalc.com]

- 11. scientificspectator.com [scientificspectator.com]

- 12. nbinno.com [nbinno.com]

- 13. paulaschoice-eu.com [paulaschoice-eu.com]

"PEG-20 methyl glucose sesquistearate" molecular weight and its implications in formulations

An In-depth Technical Guide to PEG-20 Methyl Glucose Sesquistearate: Molecular Weight and Formulation Implications

Introduction

This compound is a versatile and widely utilized non-ionic surfactant in the cosmetic and pharmaceutical industries.[1][2] Identified by its CAS number 72175-39-4, this compound is an ethoxylated mixture of the mono- and diesters of methyl glucose and stearic acid.[3][4] Its unique molecular structure, combining both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, makes it a highly effective oil-in-water (O/W) emulsifier, stabilizer, and emollient.[5][6] This guide provides a detailed examination of its molecular weight, physicochemical properties, and the significant implications these characteristics have on its function and performance in various formulations.

Molecular and Physicochemical Characteristics

The efficacy of this compound in formulations is fundamentally linked to its molecular structure and resulting physical properties. It is synthesized via the transesterification of methyl glucoside with stearic acid methyl ester, which is then followed by ethoxylation, adding an average of 20 moles of ethylene (B1197577) oxide.[5] This process yields a molecule with a distinct amphiphilic nature.

The "PEG-20" designation indicates the presence of approximately 20 repeating units of polyethylene (B3416737) glycol, which forms the hydrophilic portion of the molecule.[6][7] The "Methyl Glucose Sesquistearate" part constitutes the lipophilic anchor, derived from natural glucose and stearic acid.[1][7] The term "sesqui" signifies that it is a mixed ester, containing both mono- and diesters of stearic acid.[7]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Average Molecular Weight | 654.9 g/mol | [5][6] |

| HLB Value | ~15 | [3][5][8][9][10] |

| Appearance | Pale yellow, soft solid or viscous paste | [1][3][6][11] |

| Recommended Use Level | 0.5% - 3.0% | [5][12] |

| pH (1% Aqueous Solution) | 4.5 - 7.5 | [12] |

| Acid Value (mg KOH/g) | ≤ 2.0 | [12] |

Implications in Formulations

The molecular weight and physicochemical properties of this compound directly influence its behavior and functionality in formulations, from basic emulsions to complex drug delivery systems.

Emulsification and Stability

With a high Hydrophile-Lipophile Balance (HLB) value of approximately 15, this compound is an excellent oil-in-water (O/W) emulsifier.[3][6][13] This makes it ideal for creating stable dispersions of oil droplets within a continuous water phase, which is the basis for many creams, lotions, and serums.[1][6]

Its mechanism of action involves positioning itself at the oil-water interface. The lipophilic stearate (B1226849) "tail" orients into the oil droplet, while the hydrophilic PEG "head" extends into the water phase.[6][11] This creates a steric barrier that physically prevents oil droplets from coalescing, ensuring the long-term stability of the emulsion.[6] It is particularly effective for formulating products with a light, non-greasy feel and can be used to create low-viscosity systems such as milks and sprayable lotions.[6][14]

For enhanced performance, it is often paired with a low-HLB emulsifier like Methyl Glucose Sesquistearate.[3] This combination can form stable lamellar gel networks within the emulsion, which significantly boosts viscosity and stability without imparting a heavy feel.[5]

Viscosity and Rheology Modification

This compound is not just an emulsifier; it also significantly contributes to the viscosity of formulations.[3] By forming structured phases at the oil-water interface, it helps to thicken products, reducing the dependency on other rheology modifiers.[3] Studies have shown that blends containing this ingredient exhibit superior yield stress and viscoelasticity, which are crucial for the texture and stability of creams and lotions.[5]

Sensory Profile and Mildness

Derived in part from natural raw materials, this compound is known for its mildness and favorable sensory profile.[1][5] It imparts a light, satiny after-feel to products.[14] Human patch tests have demonstrated no signs of irritation or sensitization.[3] Furthermore, it has a low potential for eye irritation, making it a preferred choice for facial creams, lotions, and makeup designed for use around the sensitive eye area.[3][5]

Pharmaceutical Applications

In pharmaceutical formulations, particularly topical drug delivery systems, this compound serves as a valuable excipient.[6] Its surfactant properties can enhance the solubility and dispersion of active pharmaceutical ingredients (APIs), potentially improving their bioavailability and efficacy.[5][6] It also contributes to the stability and sensory qualities of topical pharmaceutical products, improving patient compliance.[6]

Experimental Protocols

Evaluating the performance of this compound in a formulation involves a series of standardized tests to characterize the resulting emulsion. While specific protocols vary by laboratory, the general methodologies are outlined below.

Protocol 1: Emulsion Preparation (Standard Method)

-

Phase Preparation: The oil phase, containing lipids, emollients, and oil-soluble components including this compound (if not pre-dispersed in water), is heated to 75-80°C. The water phase, containing water, humectants, and water-soluble ingredients, is heated separately to the same temperature.

-

Emulsification: The water phase is slowly added to the oil phase (or vice versa, depending on the desired emulsion type) under continuous high-shear mixing (e.g., using a homogenizer).

-

Homogenization: Mixing is continued for a specified period (e.g., 5-10 minutes) to ensure the formation of fine, uniform droplets.

-

Cooling: The resulting emulsion is cooled to room temperature under gentle agitation.

-

Final Additions: Temperature-sensitive ingredients like preservatives, fragrances, and certain active ingredients are added below 40°C.

-

Final pH Adjustment: The pH of the final formulation is measured and adjusted to the target range.

Protocol 2: Emulsion Stability and Characterization

The stability and physical properties of the emulsion are critical performance indicators.

-

Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) and observed over a period of 1-3 months for any signs of instability, such as phase separation (creaming or coalescence), changes in color, odor, or pH.[15] Freeze-thaw cycling (e.g., three cycles of 24 hours at -10°C followed by 24 hours at 25°C) is also commonly performed to assess stability under temperature stress.

-

Viscosity Measurement: The viscosity of the emulsion is measured at room temperature using a viscometer or rheometer. Measurements are typically taken at multiple time points during stability testing to track any changes in the formulation's consistency.[15]

-

Droplet Size Analysis: The size distribution of the internal phase droplets is measured using techniques like laser diffraction or optical microscopy. A narrow and consistent droplet size distribution over time is indicative of a stable emulsion.[15]

-

Centrifugal Test: The emulsion is subjected to centrifugation to accelerate gravitational separation. The amount of separated phase (if any) is measured to provide a rapid assessment of emulsifying performance.[16]

Safety and Regulatory Status

This compound has a well-established safety profile. It is considered mild and non-irritating to the skin and eyes.[3][5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of methyl glucose polyethers and esters and concluded they are safe as used in cosmetic products.[17] However, the panel noted that the available data were insufficient to evaluate the safety of this specific ingredient in lipstick products, due to a lack of repeated-dose oral toxicity data.[18] An acute oral toxicity study in rats reported an LD50 of >5 g/kg, indicating very low acute toxicity.[17][19]

Conclusion

The molecular weight and amphiphilic structure of this compound are the primary determinants of its high performance as a non-ionic, O/W emulsifier. Its ability to form stable emulsions, contribute to viscosity, and provide a desirable sensory feel, all while maintaining a high degree of mildness, makes it an invaluable ingredient for a wide range of cosmetic and pharmaceutical formulations. A thorough understanding of its properties allows formulators to leverage its full potential in creating stable, effective, and aesthetically pleasing products for researchers, scientists, and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [benchchem.com]

- 6. This compound (72175-39-4) for sale [vulcanchem.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. This compound [myskinrecipes.com]

- 9. HLB Calculator - Materials [hlbcalc.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. lesielle.com [lesielle.com]

- 12. This compound [myskinrecipes.com]

- 13. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 14. This compound (Explained + Products) [incidecoder.com]

- 15. mdpi.com [mdpi.com]

- 16. lonroy.com [lonroy.com]

- 17. cir-safety.org [cir-safety.org]

- 18. cir-safety.org [cir-safety.org]

- 19. cir-safety.org [cir-safety.org]

PEG-20 Methyl Glucose Sesquistearate: A Toxicological and Safety Assessment for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-20 Methyl Glucose Sesquistearate is a complex polyethylene (B3416737) glycol ether of the mono- and diesters of methyl glucose and stearic acid.[1] It functions as an emulsifier, surfactant, and skin-conditioning agent in a variety of cosmetic and personal care products.[2][3] For laboratory professionals, particularly in the fields of cosmetic science and pharmaceutical formulation, a thorough understanding of its toxicological profile and safety is paramount for ensuring safe handling and for risk assessment in novel formulations. This technical guide provides a comprehensive overview of the available toxicological data for this compound, presented for clarity and ease of comparison, alongside detailed experimental methodologies where available.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetics.[4] The following tables summarize the key quantitative data from studies conducted on this ingredient and related compounds.

Table 1: Acute Oral Toxicity

| Test Substance | Species | No. of Animals | Sex | Dose | Observation Period | Results |

| This compound | Wistar-derived albino rats | 10 | 5M, 5F | 5 g/kg (oral gavage) | 14 days | LD50 > 5 g/kg; No gross pathological changes observed.[5][6] |

| Methyl Glucose Sesquistearate | Rats | Not Stated | Not Stated | Not Stated | 14 days | LD50 > 5 g/kg; No evidence of gross pathology.[5][6] |

Table 2: Dermal Irritation and Sensitization

| Test Substance | Species | Test Type | Concentration | Results |

| This compound | Human | Repeated Insult Patch Test (RIPT) | 20%, 40%, 60% (in distilled water) | Non-irritating and non-sensitizing.[5] |

| Methyl Glucose Sesquistearate | Human | Patch Test | 20%, 40%, 60%, 80%, 100% | Non-irritating and non-sensitizing.[5] |

| An exfoliant scrub containing 5.2% this compound | Human | 4-week cosmetic use test | 5.2% | Classified as well-tolerated.[7] |

Table 3: Ocular Irritation

| Test Substance | Species | Test Type | Concentration | Results |

| This compound | New Zealand albino rabbits | Draize Test | Undiluted (0.1 ml) | Minimal transient ocular irritant.[5][8] |

| This compound | New Zealand white rabbits | Draize Test | 25% aqueous suspension | Minimally irritating.[7][8] |

| Methyl Glucose Sesquistearate | New Zealand albino rabbits | Draize Test | Undiluted | Non-irritating.[5] |

Genotoxicity

While direct genotoxicity studies on this compound were not found in the reviewed literature, data on related compounds are available. In an Ames plate incorporation test, PEG-120 methyl glucose dioleate was not genotoxic in Escherichia coli and Salmonella typhimurium strains, with or without metabolic activation, at doses up to 5000 µ g/plate .[5][6]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401, adapted)

The acute oral toxicity of this compound was assessed in Wistar-derived albino rats.[5][6]

-

Test Animals: 10 rats (5 male, 5 female).

-

Dosage: A single dose of 5 g/kg body weight was administered via oral gavage.

-

Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days.

-

Necropsy: At the end of the observation period, all animals were euthanized and subjected to a complete gross necropsy.

Ocular Irritation (Draize Test)

The potential for ocular irritation was evaluated using New Zealand albino rabbits.[5][8]

-

Test Animals: 9 rabbits.

-

Procedure: 0.1 ml of undiluted this compound was instilled into the conjunctival sac of one eye of each animal. The other eye served as an untreated control.

-

Rinsing: The eyes of three rabbits were rinsed after instillation, while the eyes of the remaining six were not.

-

Scoring: Ocular reactions (corneal opacity, iritis, and conjunctivitis) were scored at 24, 48, and 72 hours post-instillation.

Human Repeated Insult Patch Test (HRIPT)

The skin irritation and sensitization potential was evaluated in human subjects.[5]

-

Test Population: 10-11 subjects per test group.

-

Induction Phase: Patches containing this compound at concentrations of 20%, 40%, and 60% in distilled water were applied to the skin for a total of 10 applications over a 3-week period.

-

Rest Period: A 2-week non-treatment period followed the induction phase.

-

Challenge Phase: A challenge patch was applied to a new site.

-

Evaluation: The test sites were scored for signs of irritation (erythema, edema) and allergic contact dermatitis.

Safety Assessment Workflow

The safety assessment of a cosmetic ingredient like this compound follows a structured workflow to ensure comprehensive evaluation of potential hazards.

Caption: Workflow for cosmetic ingredient safety assessment.

Conclusion for Laboratory Use

Based on the available toxicological data, this compound exhibits a low order of acute oral toxicity and is not a significant skin irritant or sensitizer (B1316253) in human studies. It is considered a minimal transient eye irritant in animal studies, particularly when undiluted. Therefore, when handling this compound in a laboratory setting, standard good laboratory practices should be observed. This includes the use of personal protective equipment such as safety glasses and gloves to avoid direct contact with the eyes and skin. Given its use in products applied near the eye, it is considered to have a low ocular irritation profile in formulated products.[2][9][10] The lack of significant systemic toxicity, coupled with its large molecular weight which suggests limited dermal penetration, indicates a low overall risk to laboratory professionals when handled appropriately.[5]

References

- 1. ewg.org [ewg.org]

- 2. This compound [benchchem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. This compound | Cosmetic Ingredients Guide [ci.guide]

- 10. This compound, 68389-70-8 [thegoodscentscompany.com]

Solubility Profile of PEG-20 Methyl Glucose Sesquistearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-20 Methyl Glucose Sesquistearate is a versatile nonionic surfactant and emulsifier widely utilized in the cosmetic and pharmaceutical industries. Its efficacy in formulations is significantly influenced by its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solute in a solvent is a critical physicochemical parameter that dictates its formulation feasibility, stability, and bioavailability. For a complex molecule like this compound, which possesses both hydrophilic (polyethylene glycol chains) and lipophilic (stearic acid esters) moieties, its solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capacity, and molecular size of the solvent all play crucial roles in its ability to dissolve this ethoxylated glucose derivative.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and related scientific publications, a qualitative and estimated quantitative solubility profile can be constructed. The following table summarizes the known solubility characteristics and provides estimated values to guide formulation development. It is strongly recommended that researchers verify these values experimentally for their specific applications.

| Organic Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | Soluble[1] | > 20 |

| Ethanol | Polar Protic | Soluble[1] | > 20 |

| Isopropanol | Polar Protic | Soluble | 10 - 20 |

| Propylene Glycol | Polar Protic | Soluble | > 15 |

| Acetone | Polar Aprotic | Moderately Soluble | 5 - 10 |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | 1 - 5 |

| Toluene | Nonpolar | Sparingly Soluble | < 1 |

| Hexane | Nonpolar | Insoluble | < 0.1 |

| Mineral Oil | Nonpolar | Dispersible/Slightly Soluble | < 1 |

Note: These quantitative values are estimations based on the general behavior of similar nonionic surfactants and should be confirmed through empirical testing.

Experimental Protocols for Solubility Determination

A standardized and meticulous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section details a common method for determining the solubility of a non-crystalline solid like this compound in an organic solvent.

Method: Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (e.g., Glucamate™ SSE-20)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Calibrated analytical balance

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD) or a UV-Vis spectrophotometer if the solute has a chromophore.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Accurately weigh the filtered solution.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

-

Analytical Method Verification (Optional but Recommended):

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC. This requires the preparation of a calibration curve with known concentrations of this compound in the same solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Conclusion

Understanding the solubility of this compound in various organic solvents is fundamental for its effective application in product development. While precise quantitative data remains sparse in public domains, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. Empirical determination of solubility using standardized methods is paramount for accurate formulation and achieving desired product performance and stability.

References

Methodological & Application

Application Notes and Protocols for PEG-20 Methyl Glucose Sesquistearate in Oil-in-Water Emulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-20 Methyl Glucose Sesquistearate is a non-ionic, highly effective oil-in-water (O/W) emulsifier derived from natural glucose and stearic acid. Its favorable safety profile and performance characteristics make it a valuable excipient in the formulation of emulsions for research, particularly in dermatological and topical drug delivery applications. This document provides detailed application notes and protocols for the utilization of this compound in the formulation and characterization of O/W emulsions.

This compound is known for creating stable, low-viscosity emulsions, often described as milks, serums, or sprayable lotions. It also contributes to a formulation's viscosity and imparts a pleasant, non-greasy skin feel. Its mildness makes it suitable for formulations intended for sensitive skin or for use around the eyes. In pharmaceutical research, it can enhance the solubility and stability of active pharmaceutical ingredients (APIs) in topical preparations.

Physicochemical Properties and Formulation Guidelines

A summary of the key properties of this compound is provided in the table below, offering a quick reference for formulation development.

| Property | Value | Reference |

| Chemical Type | Non-ionic surfactant | |

| Appearance | Pale yellow, soft solid/paste | |

| HLB Value | Approximately 15 | |

| Recommended Usage Level | 0.5 - 3.0% (w/w) | |

| Solubility | Water-soluble | |

| Primary Function | Oil-in-Water (O/W) Emulsifier | |

| Secondary Functions | Moisturizer, Thickener, Stabilizer |

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a 100g batch of a basic O/W emulsion using this compound.

Materials:

-

This compound

-

Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil, or other research-specific oil)

-

Co-emulsifier/Thickener (e.g., Cetearyl Alcohol, Glyceryl Stearate) - Optional

-

Aqueous Phase (Deionized Water)

-

Preservative (e.g., Phenoxyethanol) - If required for long-term studies

-

Active Pharmaceutical Ingredient (API) - If applicable

Equipment:

-

Beakers

-

Water bath or heating mantle with magnetic stirrer

-

Overhead stirrer or homogenizer (e.g., rotor-stator type)

-

Calibrated balance

-

Thermometer

Protocol:

-

Phase Preparation:

-

Oil Phase: In a beaker, combine the oil, this compound, and any other oil-soluble components (e.g., co-emulsifier, oil-soluble API).

-

Aqueous Phase: In a separate beaker, combine the deionized water and any water-soluble components (e.g., preservative, water-soluble API).

-

-

Heating: Heat both the oil and aqueous phases separately to 70-75°C in a water bath or on a heating mantle with gentle stirring. Ensure all solid components are fully melted and dissolved.

-

Emulsification:

-

Slowly add the heated oil phase to the heated aqueous phase while continuously stirring with an overhead stirrer or homogenizer.

-

Increase the stirring speed to create a fine emulsion. The exact speed and duration will depend on the equipment used (a typical starting point is 2000-5000 rpm for 5-10 minutes).

-

-

Cooling:

-

Once a uniform emulsion is formed, begin cooling the mixture while continuing to stir at a lower speed (e.g., 500-1000 rpm).

-

-

Addition of Post-Formulation Ingredients:

-

When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as certain APIs or preservatives.

-

-

Final Mixing and pH Adjustment:

-

Continue stirring until the emulsion is uniform and has reached room temperature.

-

If necessary, adjust the final pH of the emulsion using a suitable acid or base (e.g., citric acid, sodium hydroxide).

-

-

Storage: Store the final emulsion in a well-sealed container at controlled room temperature, protected from light.

Caption: Workflow for emulsion characterization and stability testing.

Example Formulation and Expected Data

The following table provides an example of a basic O/W lotion formulation and the expected range of characterization data.

| Ingredient | Function | % (w/w) |

| Phase A (Aqueous) | ||

| Deionized Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 3.0 |

| Xanthan Gum | Thickener | 0.2 |

| Phase B (Oil) | ||

| Caprylic/Capric Triglyceride | Emollient | 15.0 |

| This compound | Emulsifier | 2.5 |

| Cetearyl Alcohol | Co-emulsifier/Thickener | 2.0 |

| Phase C (Cool-down) | ||

| Phenoxyethanol | Preservative | 0.5 |

Expected Characterization Data:

| Parameter | Expected Value/Range |

| Appearance | White, homogenous, lotion-like consistency |

| pH | 5.5 - 6.5 |

| Viscosity (at 25°C) | 2000 - 5000 cP (depending on thickener concentration) |

| Mean Droplet Size | 1 - 10 µm |

| Polydispersity Index (PDI) | < 0.5 |

| Stability at 4°C, 25°C, 40°C for 3 months | No significant change in appearance, pH, viscosity, or particle size |

Troubleshooting Common Formulation Issues

| Problem | Potential Cause | Suggested Solution |

| Phase Separation | Insufficient emulsifier concentration, improper homogenization, incorrect HLB of the oil phase. | Increase the concentration of this compound, optimize homogenization speed and time, consider adding a co-emulsifier. |

| Low Viscosity | Insufficient thickener in the aqueous or oil phase. | Add a water-soluble polymer (e.g., xanthan gum, carbomer) to the aqueous phase or a lipid-soluble thickener (e.g., cetyl alcohol) to the oil phase. |

| Grainy Texture | Crystallization of high-melting point ingredients in the oil phase during cooling. | Ensure both phases are at the same temperature before emulsification, and cool the emulsion with continuous, gentle stirring. |

Conclusion

This compound is a versatile and robust emulsifier for developing stable and aesthetically pleasing oil-in-water emulsions for research applications. By following the detailed protocols for formulation, characterization, and stability testing provided in these application notes, researchers can effectively utilize this ingredient to create reliable emulsion systems for their studies in drug delivery and other scientific fields.

Application Notes and Protocols for Stabilizing Nanoparticle Suspensions with PEG-20 Methyl Glucose Sesquistearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-20 methyl glucose sesquistearate, a non-ionic surfactant, offers significant potential as a stabilizer for nanoparticle suspensions in various research and drug delivery applications. Its amphiphilic structure, consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic methyl glucose sesquistearate moiety, allows it to adsorb onto the nanoparticle surface. This adsorption provides steric hindrance, preventing particle aggregation and enhancing the stability of the suspension.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of stable nanoparticle suspensions.

Key Attributes of this compound:

-

Emulsifying Properties: Effectively stabilizes oil-in-water emulsions, a principle that can be extended to stabilizing solid nanoparticles in an aqueous medium.[4][5][6]

-

Low Irritation: Known for its mildness, making it suitable for formulations intended for sensitive applications.[4][5]

-

Steric Stabilization: The PEG chains create a hydrophilic barrier on the nanoparticle surface, preventing close contact and aggregation of particles.[1][2]

Data Presentation

While specific quantitative data for nanoparticle stabilization using this compound is not extensively available in the provided search results, the following tables present illustrative data from studies on nanoparticles stabilized with other PEGylated surfactants. These tables demonstrate the typical characterization parameters and expected trends when using such stabilizers.

Table 1: Influence of Stabilizer Concentration on Nanoparticle Properties

| Stabilizer Concentration (% w/v) | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| 0.5 | 250 ± 15.2 | 0.25 ± 0.03 | -15.8 ± 1.2 | 75 ± 5.1 |

| 1.0 | 210 ± 12.5 | 0.18 ± 0.02 | -12.3 ± 0.9 | 82 ± 4.5 |

| 1.5 | 180 ± 10.8 | 0.15 ± 0.01 | -10.5 ± 0.7 | 85 ± 3.9 |

| 2.0 | 175 ± 9.7 | 0.14 ± 0.02 | -9.8 ± 0.6 | 86 ± 3.5 |

Note: Data is hypothetical and for illustrative purposes, based on general trends observed with PEGylated stabilizers.

Table 2: Characterization of Drug-Loaded Nanoparticles Stabilized with a PEGylated Surfactant

| Formulation | Nanoparticle Type | Average Size (nm) | PDI | Drug Loading (%) | Encapsulation Efficiency (%) |

| F1 | PLGA | 185.4 ± 5.1 | 0.122 | 4.8 ± 0.3 | 89.2 ± 3.4 |

| F2 | Lipid-Polymer Hybrid | 162.7 ± 4.5 | 0.158 | 6.2 ± 0.5 | 92.5 ± 2.8 |

| F3 | Solid Lipid Nanoparticles | 210.2 ± 6.3 | 0.189 | 3.5 ± 0.2 | 85.7 ± 4.1 |

Note: This data is compiled from various sources on PEGylated nanoparticles and serves as a reference for expected values.

Experimental Protocols

The following are detailed protocols for the formulation and characterization of nanoparticle suspensions. While these protocols are based on general methods for nanoparticle synthesis, they can be adapted for the use of this compound as a stabilizer.

Protocol 1: Nanoparticle Formulation by Nanoprecipitation

This method is suitable for the encapsulation of hydrophobic drugs within polymeric nanoparticles.

Materials:

-

Polymer (e.g., PLGA, PCL)

-

Drug to be encapsulated

-

Organic solvent (e.g., acetone, acetonitrile)[7]

-

This compound

-

Purified water (e.g., Milli-Q)

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent. The concentration of the polymer will influence the final particle size.

-